Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate
Overview
Description
Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate is a useful research compound. Its molecular formula is C11H14O5S and its molecular weight is 258.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Pharmacologically Relevant Compounds
Intermediate in Antipsychotic Drug Synthesis : The compound serves as a critical intermediate in the synthesis of amisulpride, a novel atypical antipsychotic drug. This process involves several steps, including sulfonation, hydrolysis, chlorination, reduction, and condensation, highlighting the compound's versatility in drug development (Chen Yuhong & Chen-Yan Wei, 2011).
VEGFR2 Inhibitors : Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate is identified as a key fragment in the synthesis of potent VEGFR2 inhibitors, which are crucial for angiogenic processes in tumor development. This indicates its importance in cancer therapy, especially in the synthesis of antiangiogenic drugs used in conjunction with chemotherapy (Miroslav Murár, G. Addová, & A. Boháč, 2013).
Development of Biological Active Molecules
Antimicrobial Agents : Studies on the synthesis and characterization of novel compounds with antimicrobial activity have utilized derivatives of this compound. These efforts aim to develop more effective antimicrobial agents, underscoring the compound's utility in addressing drug resistance and infection control (Bhimagouda S. Patil et al., 2010).
Role in Synthesizing Cardiotonic Drugs : The compound has been used in developing synthesis approaches for 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. This showcases its potential in creating treatments for heart-related conditions (D. Lomov, 2019).
Mechanism of Action
Mode of Action
The mode of action of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate is also not well-understood at this time. The compound’s interaction with its targets and any resulting changes are subject to ongoing research. It’s possible that the methoxy and ethylsulfonyl groups could interact with various biological molecules, altering their function and leading to changes in cellular processes .
Biochemical Pathways
For example, indole derivatives, which share some structural similarities with this compound, have been found to play a role in cell biology and have various biologically vital properties .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
methyl 5-ethylsulfonyl-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUARTHQJSZTOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057787 | |
Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62140-67-4 | |
Record name | Methyl 5-(ethylsulfonyl)-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62140-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062140674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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